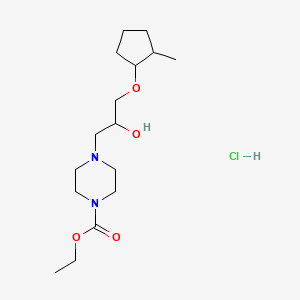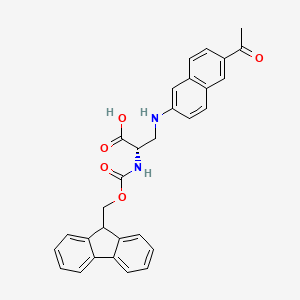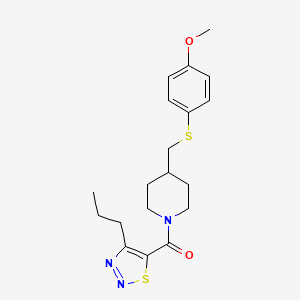
Ethyl 4-(2-hydroxy-3-((2-methylcyclopentyl)oxy)propyl)piperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The ethyl carboxylate group suggests it might be an ester, and the hydroxy and oxy groups indicate the presence of alcohol and ether functionalities respectively. The cyclopentyl group is a common structural motif in many natural products .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the cyclopentyl ring and the piperazine ring . The hydroxy and oxy groups could potentially be involved in hydrogen bonding, influencing the overall structure of the molecule.Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including reactions at the nitrogen atoms or at any functional groups present . The ester group could potentially be hydrolyzed under acidic or basic conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar groups like the hydroxy and carboxylate could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Applications
Piperazine Derivatives in Anxiety Treatment and CNS Disorders : Piperazine derivatives, such as Hydroxyzine, are well-documented for their use in treating anxiety, showing a calming effect without impairing mental acuity. Their mechanism is thought to involve suppression of activity in key regions of the central nervous system (CNS), rather than direct depression of the cerebral cortex (Johnson, 1982).
Metabolism and Pharmacokinetics : Research on compounds like Zipeprol has expanded knowledge on the metabolic pathways and pharmacokinetics of piperazine derivatives, highlighting their extensive metabolism through processes such as N-dealkylation, oxidation, hydroxylation, and methylation (Constantin & Pognat, 1978).
Receptor Binding and Potential for Treating Mood Disorders : Studies on novel piperazine derivatives have explored their receptor binding characteristics, particularly focusing on 5-HT(1A) receptors implicated in the pathophysiology of anxiety and depression. This research suggests potential applications in the treatment of mood disorders, demonstrating the ability to achieve high receptor occupancy in the human brain with minimal acute side effects (Rabiner et al., 2002).
Impact on Drug Metabolism and Toxicology : The metabolic fate of compounds like Irinotecan, a piperazine derivative, has been linked to its pharmacological effects and toxicity profiles, illustrating the importance of metabolism in the therapeutic efficacy and side effects of these compounds. Such studies have informed the development of more effective and safer therapeutic agents (Gupta et al., 1994).
Applications in Neurological Research : Piperazine derivatives have been utilized in neurological research to study receptor dynamics and neurotransmitter systems, providing valuable insights into the functioning of the CNS and the development of treatments for neurological disorders.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[2-hydroxy-3-(2-methylcyclopentyl)oxypropyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4.ClH/c1-3-21-16(20)18-9-7-17(8-10-18)11-14(19)12-22-15-6-4-5-13(15)2;/h13-15,19H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMAFHIXHFBCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2CCCC2C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)
![N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2967291.png)

![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)

![2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2967296.png)
![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2967297.png)
![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)
![3-oxo-N-phenethyl-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B2967302.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)
![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)
![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)
